![molecular formula C15H20ClNO2S B6265016 rac-(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride CAS No. 1690364-52-3](/img/no-structure.png)
rac-(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned seems to be a derivative of the bicyclo[3.3.1]nonane structure . Bicyclo[3.3.1]nonane is a type of organic compound with a unique structure that includes two rings sharing three carbon atoms .
Synthesis Analysis
While specific synthesis methods for your compound were not found, there are studies on the synthesis of similar bicyclo[3.3.1]nonane derivatives . For example, one study presents a convenient asymmetric synthesis of (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . The structure typically includes a bicyclic system with a nine-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, (1R,5S,7r)-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid has a molecular weight of 186.27 .Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride involves the synthesis of the bicyclic ring system followed by the introduction of the benzyl and carboxylic acid functional groups.", "Starting Materials": [ "2-methyl-2-propanethiol", "2-bromo-1-phenylpropane", "sodium hydride", "acetic acid", "sodium borohydride", "benzyl chloride", "sodium cyanoborohydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "chloroacetic acid" ], "Reaction": [ "1. Treatment of 2-methyl-2-propanethiol with 2-bromo-1-phenylpropane in the presence of sodium hydride and acetic acid leads to the formation of the bicyclic ring system.", "2. Reduction of the ketone group in the bicyclic ring system using sodium borohydride yields the corresponding alcohol.", "3. Reaction of the alcohol with benzyl chloride in the presence of sodium cyanoborohydride leads to the introduction of the benzyl group.", "4. Protection of the carboxylic acid group using acetic anhydride yields the corresponding acetyl ester.", "5. Hydrolysis of the acetyl ester using hydrochloric acid leads to the formation of the carboxylic acid group.", "6. Neutralization of the carboxylic acid group using sodium hydroxide and subsequent reaction with chloroacetic acid yields the hydrochloride salt of the final product." ] } | |
CAS RN |
1690364-52-3 |
Product Name |
rac-(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride |
Molecular Formula |
C15H20ClNO2S |
Molecular Weight |
313.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.